beta-D-Glucose pentaacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose pentaacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

454.00 to 456.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 18 °C | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

604-69-3, 3891-59-6 | |

| Record name | β-D-Glucose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-glucose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOSE PENTAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V833P95COC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 °C | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Significance of Acetylated Glucose

An In-depth Technical Guide to the Chemical Properties and Applications of β-D-Glucose Pentaacetate

This guide provides a comprehensive overview of β-D-glucose pentaacetate (β-D-GPA), a pivotal derivative of glucose. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental chemical properties, synthesis, reactivity, and its expanding role in pharmaceutical and biochemical applications. The narrative synthesizes technical data with practical insights to support advanced research and development endeavors.

β-D-Glucose pentaacetate is a fully acetylated derivative of D-glucose, where all five hydroxyl groups are protected as acetate esters. This modification dramatically alters the parent molecule's properties, transforming the water-soluble, reactive monosaccharide into a stable, crystalline solid soluble in many organic solvents.[1][2] This enhanced stability and altered solubility profile make β-D-GPA an exceptionally versatile building block in organic synthesis, particularly in carbohydrate chemistry and the development of novel therapeutics.[2][3] Its primary utility lies in its role as a protected form of glucose, allowing for precise chemical manipulations at other molecular sites that would be impossible with unprotected glucose.[3]

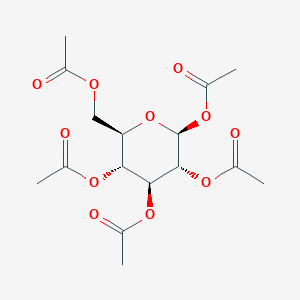

Below is the chemical structure of β-D-Glucose Pentaacetate.

Caption: Chemical structure of β-D-Glucose Pentaacetate.

Core Physicochemical Properties

The acetylation of glucose leads to a distinct set of physical and chemical properties, which are crucial for its handling, storage, and application in various synthetic protocols. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][4] |

| Molecular Weight | 390.34 g/mol | [1][4] |

| Appearance | White to beige crystalline powder | [1][4][5] |

| Melting Point | 129 - 135 °C | [4][6] |

| Boiling Point | ~454 °C @ 760 mmHg | [4] |

| Solubility | Soluble in chloroform and methanol; sparingly soluble in water. | [1][5] |

| Specific Rotation [α]D | +4° (c=5, CHCl₃) | [1] |

| LogP (Octanol/Water) | 0.63 | [4] |

These properties underscore the compound's nonpolar character compared to glucose. Its stability under normal conditions and well-defined crystalline nature make it an ideal reagent for high-purity applications.[5][7]

Synthesis and Purification: A Validated Protocol

The most common and efficient method for synthesizing β-D-GPA is the acetylation of D-glucose using acetic anhydride with a basic catalyst, such as anhydrous sodium acetate. The catalyst facilitates the esterification of the hydroxyl groups.

Rationale Behind the Protocol

-

Acetic Anhydride: Serves as the acetylating agent. It is highly reactive, and the acetic acid byproduct is easily managed.

-

Sodium Acetate: Acts as a base to activate the hydroxyl groups of glucose, making them more nucleophilic and promoting the reaction with acetic anhydride.

-

Heat: The reaction is typically heated to ensure completion and achieve a high yield.[8]

-

Ice Water Quench: The reaction is quenched by pouring the mixture into ice water. This accomplishes three critical tasks: it precipitates the organic product (β-D-GPA), hydrolyzes the excess acetic anhydride, and helps to dissolve the sodium acetate and other water-soluble impurities.[8]

Step-by-Step Synthesis Protocol

-

Combine 10.0 g of anhydrous D-glucose and 5.0 g of anhydrous sodium acetate in a 250 mL round-bottom flask.

-

Add 100 mL of acetic anhydride to the flask.

-

Heat the mixture in a water bath at 100°C for 2-3 hours with constant stirring.[8] The solution should become clear as the solids dissolve and the reaction proceeds.

-

After the reaction period, cool the flask to room temperature.

-

Slowly and carefully pour the reaction mixture into 500 mL of ice-cold water while stirring vigorously. A white solid will precipitate.[8]

-

Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess anhydride.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven or desiccator. The expected yield is approximately 70-80%.[8][9]

Purification by Recrystallization

The primary impurity in the crude product is often the α-anomer. Purification to obtain high-purity β-D-GPA is critical.

-

Dissolve the crude product in a minimal amount of hot 95% ethanol (e.g., ~160g in 1L).[1]

-

If the solution has color, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. It is crucial to filter the crystals as soon as the solution cools to ~20°C to minimize the co-crystallization of the α-D-isomer.[1]

-

Collect the pure β-D-GPA crystals by vacuum filtration and dry them under a vacuum. The purified product should have a melting point of approximately 132°C.[1]

Caption: Workflow for the synthesis and purification of β-D-GPA.

Chemical Reactivity and Mechanistic Insights

The reactivity of β-D-GPA is dominated by the five acetate esters, which serve as excellent protecting groups but can also participate in or direct various transformations.

Stability

β-D-Glucose pentaacetate is stable under normal storage conditions, typically at room temperature in a dry, well-sealed container.[5][7][10] It is incompatible with strong oxidizing agents, which can lead to decomposition.[5][7]

Anomerization

The anomeric acetate at the C1 position is particularly important. While the β-anomer is often the kinetic product of acetylation, it can be converted to the thermodynamically more stable α-anomer. This process, known as anomerization, is typically catalyzed by Lewis acids.[11] This equilibrium is a critical consideration in glycosylation reactions where stereochemical control at the anomeric center is desired. Interestingly, an imidazole-promoted anomerization in the solid state has also been reported, highlighting an unusual base-promoted pathway.[11]

Role as a Glycosylation Precursor

β-D-GPA is a common starting material for preparing glycosyl donors. For instance, it can be converted to 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose), a highly reactive glycosyl bromide, by treatment with HBr in acetic acid.[11] This glycosyl bromide is a workhorse in Koenigs-Knorr glycosylation reactions to form glycosidic bonds.

Caption: Conversion of β-D-GPA to a glycosyl donor for synthesis.

Applications in Drug Development and Research

The unique properties of β-D-GPA make it a valuable tool across various scientific disciplines, most notably in pharmaceuticals and biochemical research.

-

Prodrug Design: The acetyl groups can function as prodrug moieties.[2][12] They can mask the polarity of a parent drug, improving its oral bioavailability. Once absorbed, endogenous esterase enzymes can hydrolyze the acetate groups to release the active drug in a controlled manner.[12]

-

Drug Formulation and Delivery: As a biocompatible excipient, β-D-GPA can be used to enhance the solubility of poorly soluble drugs.[12] Its chemical structure is suitable for encapsulating active pharmaceutical ingredients (APIs), protecting them from degradation and enabling controlled or sustained-release formulations.[12]

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of numerous pharmaceutical compounds and bioactive materials.[2][13] For example, it is used in the synthesis of arbutin and various glycopeptide oligomers.[13]

-

Biochemical Research: β-D-GPA is used as a tool to investigate carbohydrate metabolism and enzyme activity.[2] Notably, it has been reported to stimulate insulin release from pancreatic islets, making it useful for studying metabolic pathways related to diabetes.[1][10][14]

-

Material Science: Its derivatives are used to create biodegradable polymers, liquid crystal materials, and specialized surfactants.[3][13]

Safety, Handling, and Storage

According to multiple safety data sheets, β-D-glucose pentaacetate is not classified as a hazardous substance under OSHA or GHS criteria.[4][6][15] However, standard laboratory safety practices should always be followed.

-

Handling: Use in a well-ventilated area. Avoid generating dust.[7] Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[15][16] Avoid contact with skin and eyes and prevent ingestion and inhalation.[7][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[7][16]

-

Fire-Fighting: Although non-flammable, as an organic substance, it can burn at high temperatures.[5] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5]

Conclusion

β-D-Glucose pentaacetate is far more than a simple derivative of glucose. It is a cornerstone of modern carbohydrate chemistry, providing a stable, versatile, and soluble platform for complex synthetic transformations. Its role as a protected sugar, a precursor to glycosyl donors, and an active component in pharmaceutical formulations highlights its significance. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel materials, therapeutics, and research tools.

References

- 1. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]

- 4. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Beta D-Gluco Pentaacetate Manufacturers, with SDS [mubychem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound(604-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 9. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

- 12. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]

- 13. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. b- D -Glucose pentaacetate 98 604-69-3 [sigmaaldrich.com]

An In-depth Technical Guide to 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose: A Cornerstone for Glycoscience and Drug Discovery

Introduction: The Significance of a Protected Monosaccharide

1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose, also commonly referred to as β-D-glucose pentaacetate, is a fully acetylated derivative of D-glucose.[1] The strategic placement of five acetate groups on the hydroxyl moieties of the glucose molecule imparts significant chemical stability and a long shelf life.[2] This protection of the reactive hydroxyl groups is paramount, transforming the otherwise highly polar and water-soluble glucose into a lipophilic and stable compound that is soluble in many organic solvents.[1][3] This fundamental alteration in its properties is the very reason for its widespread utility. It serves as a key intermediate in the synthesis of a vast array of glycosides, oligosaccharides, and glycoconjugates, which are instrumental in the development of novel pharmaceuticals and advancements in biotechnology.[4] Its applications span from being a precursor in the synthesis of antiviral and anticancer agents to its use in the development of drug delivery systems.[][6]

Physicochemical Properties: A Data-Driven Overview

The utility of 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose in synthetic chemistry is intrinsically linked to its distinct physical and chemical properties. A thorough understanding of these characteristics is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂O₁₁ | [2][3][7] |

| Molecular Weight | 390.34 g/mol | [1][2][7] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 112-117 °C or 131 °C | [1][2] |

| Solubility | Soluble in organic solvents like ethanol, acetonitrile, chloroform, and methanol. Insoluble in water. | [1][3] |

| Stability | Stable at room temperature. | [1] |

These properties underscore the compound's suitability for organic synthesis, where reactions are often conducted in non-aqueous media. The insolubility in water is a direct consequence of the hydrophobic acetyl groups, which mask the polar hydroxyl groups of the parent glucose molecule.[1]

Synthesis and Characterization: A Practical Approach

The synthesis of 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose is a cornerstone of many academic and industrial laboratories. The most prevalent method involves the acetylation of D-glucose using acetic anhydride.[1] The choice of catalyst and reaction conditions can influence the anomeric selectivity, with basic catalysts generally favoring the formation of the β-anomer.[8]

Experimental Protocol: Synthesis of β-D-Glucose Pentaacetate

This protocol outlines a common laboratory-scale synthesis.

Materials:

-

D-glucose

-

Acetic anhydride

-

Anhydrous sodium acetate (catalyst)

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine D-glucose and anhydrous sodium acetate.

-

Add an excess of acetic anhydride to the mixture.

-

Heat the reaction mixture, typically to around 100°C, with stirring for 2-3 hours.[9] The use of an organic solvent like butyl acetate under reflux can also be employed.[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice water while stirring. This will precipitate the crude product as a white solid and also hydrolyze the excess acetic anhydride.[9]

-

Collect the white solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and salts.[9]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose.[10]

-

Dry the purified crystals under vacuum. A typical yield for this reaction is around 77%.[9]

Causality in Experimental Choices:

-

Acetic Anhydride in Excess: Ensures the complete acetylation of all five hydroxyl groups of glucose.

-

Sodium Acetate as Catalyst: This basic catalyst promotes the formation of the thermodynamically more stable β-anomer.[8]

-

Pouring into Ice Water: This step serves a dual purpose: it precipitates the water-insoluble product and safely quenches the reactive acetic anhydride.

-

Recrystallization: This is a critical purification step to remove any unreacted starting materials, by-products, and the α-anomer, resulting in a product of high purity.

Characterization Techniques

The identity and purity of the synthesized 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose are confirmed using a suite of analytical methods:

-

Infrared (IR) Spectroscopy: The presence of strong absorption bands in the region of 1700-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the acetate ester groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and stereochemistry. The chemical shifts and coupling constants of the protons on the pyranose ring provide definitive evidence for the β-configuration at the anomeric center (C1).[1][11]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, which should correspond to 390.34 g/mol , and to analyze its fragmentation pattern.[1][12]

-

X-ray Crystallography: For an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography can be employed.[1]

The Versatile Role in Drug Development and Research

The true value of 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose lies in its application as a versatile glycosyl donor and a key building block in the synthesis of a wide range of biologically active molecules.[2]

Glycosylation Reactions: The Gateway to Complex Carbohydrates

In the presence of a Lewis acid, 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose can act as a glycosyl donor to form simple glycosides.[2] More importantly, it can be readily converted into more reactive glycosyl donors, such as glycosyl halides (e.g., acetobromo-α-D-glucose) or thioglycosides.[2][13] These activated intermediates are then used in Koenigs-Knorr and other glycosylation reactions to stereoselectively form glycosidic bonds with a variety of aglycones, including other sugars, lipids, and proteins.[13]

Caption: Conversion of 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose to a reactive glycosyl donor for glycosylation reactions.

Applications in Pharmaceutical Development

The ability to synthesize complex carbohydrates is crucial in drug development, as many natural products with therapeutic properties are glycosides. 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose serves as a critical starting material in the synthesis of:

-

Anticancer and Antiviral Agents: Many clinically used drugs contain a sugar moiety that is essential for their biological activity and pharmacokinetic properties.

-

Vaccines: The synthesis of carbohydrate-based antigens for the development of vaccines against bacterial and viral infections often relies on protected monosaccharides like β-D-glucose pentaacetate.[4]

-

Drug Delivery Systems: Glycosylation can be used to improve the solubility, stability, and target-specificity of drugs.[4]

Furthermore, the compound itself has been reported to exhibit antibacterial, antifungal, and antiparasitic activities.[1]

Conclusion and Future Perspectives

1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose is more than just a derivative of glucose; it is a fundamental tool in the arsenal of the synthetic chemist. Its stability, ease of synthesis, and versatile reactivity make it an indispensable precursor for the construction of complex glycans and glycoconjugates. As our understanding of the biological roles of carbohydrates continues to expand, the demand for efficient and scalable synthetic routes to these molecules will undoubtedly grow. Consequently, the importance of foundational building blocks like β-D-glucose pentaacetate will continue to be paramount in driving innovation in drug discovery, materials science, and biotechnology. The ongoing research into novel glycosylation methodologies and the development of more efficient synthetic pathways will further enhance the utility of this remarkable molecule.

References

- 1. 83-87-4 , 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose, CAS:83-87-4 [chemsynlab.com]

- 2. 1,2,3,4,6-Penta-O-acetyl-b-D-glucopyranose | 604-69-3 | MP05836 [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 6. 3891-59-6 , 2,3,4,5,6-Penta-O-acetyl-D-glucopyranose , CAS:3891-59-6 [chemsynlab.com]

- 7. 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose | C16H22O11 | CID 10862084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 9. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 10. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. β-D-Glucopyranose pentaacetate [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

beta-D-Glucose pentaacetate CAS number 604-69-3

An In-Depth Technical Guide to β-D-Glucose Pentaacetate (CAS 604-69-3) for Advanced Research and Development

Introduction: Beyond a Simple Protected Sugar

β-D-Glucose pentaacetate (1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose) is far more than a simple acetylated derivative of glucose.[1] For researchers in organic synthesis, carbohydrate chemistry, and drug development, it represents a versatile and indispensable molecular tool. The strategic replacement of glucose's five hydroxyl groups with acetyl moieties dramatically alters its physical and chemical properties, transforming a water-soluble, reactive monosaccharide into a stable, crystalline solid soluble in many organic solvents.[1][2] This modification not only enhances its stability and shelf-life but also makes it an ideal intermediate for a vast range of chemical transformations.[2][3]

This guide provides a senior application scientist's perspective on β-D-glucose pentaacetate, moving beyond basic data to explore the causality behind its synthesis, the logic of its purification and characterization, and its strategic deployment in pharmaceutical and chemical research.

Physicochemical and Structural Properties

The acetylation of glucose profoundly impacts its characteristics. The bulky, hydrophobic acetyl groups render the molecule less polar and more stable than its parent sugar. Notably, the β-anomer is generally more thermodynamically stable than the α-anomer because all bulky substituent groups (four acetyls and the CH₂OAc group) can occupy equatorial positions in the chair conformation, minimizing steric hindrance.[4]

Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 604-69-3 | [5] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [5] |

| Molecular Weight | 390.34 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][5][6] |

| Melting Point | 130-134 °C | [3][7] |

| Boiling Point | ~434.8 - 456.0 °C @ 760 mmHg | [3][5] |

| Solubility | Soluble in chloroform, methanol, acetone; limited solubility in water.[1][6][7] | |

| Optical Rotation | [α]²⁰/D ≈ +4° to +5° (c=1 to 5, in chloroform) | [7] |

| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | [5] |

Core Synthesis and Mechanistic Considerations

The most common and reliable method for synthesizing β-D-glucose pentaacetate is the acetylation of D-glucose using acetic anhydride with a basic catalyst, typically anhydrous sodium acetate.

Expertise in Practice: Why This Method Works

The choice of sodium acetate as a catalyst is critical. It is basic enough to deprotonate the glucose hydroxyl groups, increasing their nucleophilicity to attack the electrophilic carbonyl carbons of acetic anhydride. The reaction is driven to completion by using a large excess of acetic anhydride, which also serves as the solvent. The reaction temperature is maintained around 100°C to ensure a reasonable reaction rate.[8] Upon completion, the mixture is poured into ice water. This serves two purposes: it quenches the reaction by hydrolyzing any remaining acetic anhydride and precipitates the non-polar β-D-glucose pentaacetate product, which is insoluble in water.[8]

Detailed Laboratory Protocol: Synthesis

-

Catalyst Preparation: Place 8.3 g of anhydrous sodium acetate in a crucible and heat strongly to remove any residual moisture. Cool in a desiccator.

-

Reactant Setup: In a 250 mL round-bottom flask, combine 10.6 g of dry D-glucose with the prepared anhydrous sodium acetate.

-

Reaction Initiation: Add 150 mL of acetic anhydride to the flask. Equip the flask with a reflux condenser and a heating mantle.

-

Heating: Heat the mixture to 100°C and maintain this temperature with stirring for 2-3 hours. The solution should become clear as the glucose dissolves and reacts.

-

Precipitation: After cooling the reaction mixture to room temperature, pour it slowly and with stirring into a beaker containing 500 mL of ice water. A white solid will precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold distilled water (5 x 100 mL) to remove acetic acid and any water-soluble byproducts.

-

Drying: Dry the crude product in a vacuum oven or desiccator to yield the crude β-D-glucose pentaacetate.[8]

Purification: Achieving Analytical Grade

While the precipitation yields a relatively pure product, recrystallization is essential for applications requiring high purity. The choice of solvent is paramount. Ethanol is commonly used because β-D-glucose pentaacetate is highly soluble in hot ethanol but significantly less soluble at cooler temperatures.

Detailed Laboratory Protocol: Purification

-

Dissolution: Transfer the crude β-D-glucose pentaacetate to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while heating and swirling until the solid is completely dissolved. Using the minimum volume is key to maximizing yield.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum.[6]

Structural Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, as it can unambiguously distinguish between the α and β anomers.

NMR Spectroscopy: The Anomeric Distinction

The key to distinguishing the anomers lies in the chemical shift and coupling constant of the anomeric proton (H-1), the proton attached to the carbon atom bonded to two oxygen atoms.

-

β-anomer: In the β-anomer, the H-1 proton is in an axial position and is adjacent to another axial proton (H-2). This results in a large axial-axial coupling constant (J ≈ 8-10 Hz), and the H-1 signal appears as a doublet around 5.7-5.8 ppm.

-

α-anomer: In the α-anomer, the H-1 proton is equatorial. Its coupling to the axial H-2 is smaller (axial-equatorial, J ≈ 3-4 Hz), and its signal appears further downfield as a doublet around 6.3 ppm.

A clean ¹H NMR spectrum showing a doublet around 5.7 ppm with a large coupling constant is a definitive confirmation of the β-D-glucose pentaacetate structure.[9][10] Mass spectrometry can be used to confirm the molecular weight (m/z 390.34).[5]

Applications in Drug Development and Research

The unique properties of β-D-glucose pentaacetate make it a valuable asset in several high-stakes research areas.[11]

-

Glycosylation and Organic Synthesis: It is a cornerstone of carbohydrate chemistry, serving as a stable, easily handled glycosyl donor.[11] In the presence of a Lewis acid, it can be used to form glycosidic bonds, a fundamental step in synthesizing oligosaccharides, glycoproteins, and other complex, biologically relevant molecules.[11][12] The acetyl groups also act as robust protecting groups, allowing chemists to perform reactions on other parts of a molecule without affecting the sugar moiety.[13]

-

Pharmaceutical Development:

-

Prodrug Design: The acetyl groups can be used as prodrug moieties that are hydrolyzed in vivo to release an active pharmaceutical ingredient (API) in a controlled manner.[2][14]

-

Solubility and Stability: It can be used to enhance the solubility of poorly soluble drugs and act as a stabilizing agent or encapsulant for sensitive APIs.[14]

-

Controlled Release: Its incorporation into drug delivery systems allows for the modulation of drug release profiles, which is crucial for optimizing therapeutic efficacy and minimizing side effects.[14]

-

-

Biochemical Research: β-D-glucose pentaacetate has been used extensively in metabolic research. Notably, it has been shown to stimulate insulin release from pancreatic islets, making it a valuable tool for studying the mechanisms of insulin secretion and for investigating potential therapeutic strategies for diabetes.[6][12][15][16][17]

Safety and Handling

While β-D-glucose pentaacetate is not classified as a hazardous substance under GHS criteria, prudent laboratory practices are essential.[5][18]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[18]

-

Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.[19][20]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[19][20] It is a combustible solid.

-

First Aid: In case of contact, rinse eyes immediately with plenty of water.[18][21] For skin contact, wash off with plenty of water.[18][21] If inhaled, move to fresh air.[18][21] If ingested, rinse mouth with water.[18][21] Seek medical attention if symptoms occur.

Conclusion

β-D-Glucose pentaacetate, CAS 604-69-3, is a foundational reagent for the modern chemical and pharmaceutical scientist. Its stability, predictable reactivity, and versatility make it an enabling tool for constructing complex molecular architectures, designing advanced drug delivery systems, and probing fundamental biological processes. A thorough understanding of its synthesis, purification, and characterization is not merely academic; it is the basis for reliable, reproducible, and innovative research.

References

- 1. CAS 604-69-3: β-D-Glucose pentaacetate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. beta-D-Glucose pentaacetate | 604-69-3 | G-3000 [biosynth.com]

- 4. brainly.com [brainly.com]

- 5. This compound | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solved The two NMRs are alpha and beta D-glucose | Chegg.com [chegg.com]

- 11. Why is Î-D-Glucose Pentaacetate worth investing in? - Knowledge [allgreenchems.com]

- 12. nbinno.com [nbinno.com]

- 13. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]

- 14. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. goldbio.com [goldbio.com]

- 17. Opposite effects of D-glucose pentaacetate and D-galactose pentaacetate anomers on insulin release evoked by succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. Beta D-Gluco Pentaacetate Manufacturers, with SDS [mubychem.com]

- 20. This compound(604-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 21. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of β-D-Glucose Pentaacetate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of active pharmaceutical ingredients (APIs) and intermediates is paramount. Beta-D-glucose pentaacetate (β-GPA), a fully acetylated derivative of glucose, serves as a critical building block in the synthesis of numerous carbohydrate-based therapeutics and complex molecules. Its solubility profile in various organic solvents dictates crucial process parameters, including reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a thorough exploration of the solubility of β-GPA, offering both field-proven insights and detailed experimental protocols to empower researchers in their laboratory endeavors.

The Molecular Basis of β-D-Glucose Pentaacetate Solubility: A Shift from Hydrophilicity to Lipophilicity

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which is dictated by the intermolecular forces between the solute and the solvent molecules. Glucose, with its multiple hydroxyl (-OH) groups, is a highly polar molecule, readily forming hydrogen bonds with water, rendering it highly water-soluble. However, the peracetylation of glucose to form β-D-glucose pentaacetate dramatically alters its physicochemical properties.

The five acetyl groups (-COCH₃) effectively mask the hydrophilic hydroxyl groups, replacing them with more nonpolar ester functionalities. This structural modification significantly reduces the molecule's ability to form hydrogen bonds with polar solvents like water, leading to its insolubility in aqueous media. Conversely, the introduction of the acetyl groups increases the molecule's affinity for organic solvents through van der Waals forces and dipole-dipole interactions. This shift towards lipophilicity is the primary reason for its enhanced solubility in a range of organic solvents.[1]

The interplay of solute-solvent interactions can be visualized as a three-stage process: the breaking of solute-solute and solvent-solvent bonds, followed by the formation of new solute-solvent bonds. A favorable dissolution process occurs when the energy released from the new solute-solvent interactions compensates for the energy required to break the initial bonds.

Quantitative Solubility Profile of β-D-Glucose Pentaacetate

A thorough understanding of the quantitative solubility of β-GPA in various organic solvents is essential for designing and optimizing chemical processes. The following table summarizes the available solubility data for β-D-glucose pentaacetate in a selection of common organic solvents at ambient temperature.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Observations |

| Chloroform | CHCl₃ | 4.1 | 10.0[2] | Clear, colorless solution. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 5.0 - 10.0[3][4] | Sonication may be required for complete dissolution.[3] |

| Methanol | CH₃OH | 5.1 | Soluble | Qualitatively described as soluble.[2][5][6] |

| Acetone | C₃H₆O | 5.1 | Soluble | Qualitatively described as soluble.[5] |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Soluble | Qualitatively described as soluble.[5] |

| Water | H₂O | 10.2 | Insoluble | [2][5][6] |

Note: The solubility values can be influenced by factors such as the purity of the solute and solvent, temperature, and the specific experimental method used for determination.

Experimental Determination of Solubility: A Step-by-Step Guide

For instances where precise solubility data is required under specific experimental conditions, the following protocols provide a robust framework for its determination in the laboratory.

The Equilibrium Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[7] It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.

Diagram of the Shake-Flask Solubility Determination Workflow:

References

- 1. Solubility and thermodynamic properties of N-acetylglucosamine in mono-solvents and binary solvents at different temperatures (2019) | Wenjie Fang | 5 Citations [scispace.com]

- 2. 604-69-3 CAS MSDS (β-D-Glucose pentaacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. β-D-Glucose pentaacetate | TargetMol [targetmol.com]

- 5. 3891-59-6 , 2,3,4,5,6-Penta-O-acetyl-D-glucopyranose , CAS:3891-59-6 [chemsynlab.com]

- 6. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 7. Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Glycochemistry: A Technical Guide to the Discovery and Application of Glucose Pentaacetate

For researchers, medicinal chemists, and professionals in drug development, an intimate understanding of foundational molecules is paramount. Glucose pentaacetate, a seemingly simple derivative of a ubiquitous monosaccharide, stands as a cornerstone in the edifice of modern glycochemistry and therapeutic innovation. This guide provides an in-depth exploration of its historical discovery, stereoselective synthesis, structural characterization, and its pivotal role in the advancement of pharmaceutical sciences.

Historical Context: The Dawn of Carbohydrate Modification

The story of glucose pentaacetate is intrinsically linked to the burgeoning field of organic chemistry in the 19th century. While a definitive "discoverer" of glucose pentaacetate is not clearly documented in readily available historical records, its synthesis was a natural progression from early investigations into the nature of carbohydrates. Pioneers like the French chemist Anselme Payen , who in 1838 isolated and named cellulose, laid the groundwork for understanding polysaccharides as polymers of glucose units.[1][2] Subsequent work by chemists such as Paul Schützenberger on the acetylation of cellulose demonstrated that the hydroxyl groups of carbohydrates could be chemically modified. This foundational work on a related polymer paved the way for the systematic investigation of monosaccharide derivatives.

The latter half of the 19th century saw the monumental contributions of Emil Fischer , a Nobel laureate whose work on sugar and purine syntheses revolutionized the understanding of carbohydrates.[3][4][5][6] Fischer's elucidation of the structures and stereochemistry of monosaccharides provided the essential framework for comprehending the isomeric forms of glucose and, by extension, its derivatives. While Fischer's direct involvement in the initial synthesis of glucose pentaacetate is not definitively established, his comprehensive studies on the reactions of sugars undoubtedly encompassed and refined such transformations.

The ability to protect the hydroxyl groups of glucose via acetylation was a critical step, transforming a highly polar, water-soluble sugar into a more soluble and manageable compound in organic solvents. This seemingly simple modification unlocked a new realm of chemical possibilities, allowing for selective reactions at other positions and the synthesis of complex carbohydrate structures.

The Art of Synthesis: Stereoselective Acetylation of D-Glucose

The synthesis of glucose pentaacetate is a classic example of stereoselective synthesis, where the choice of catalyst dictates the anomeric configuration of the product. The two primary anomers, α-D-glucose pentaacetate and β-D-glucose pentaacetate, possess distinct physical properties and reactivity, making their selective synthesis a crucial aspect of glycochemistry.

Kinetic vs. Thermodynamic Control: A Tale of Two Anomers

The selective formation of either the α- or β-anomer is a textbook illustration of kinetic versus thermodynamic control.

-

β-D-Glucose Pentaacetate (Kinetic Product): The synthesis of the β-anomer is typically achieved under basic or neutral conditions, most commonly using acetic anhydride with sodium acetate.[7][8] This reaction is considered to be under kinetic control, where the most rapidly formed product predominates. The equatorial position of the anomeric hydroxyl group in β-D-glucose is more sterically accessible, leading to a faster reaction rate.

-

α-D-Glucose Pentaacetate (Thermodynamic Product): The α-anomer is generally synthesized under acidic conditions, with zinc chloride being a common Lewis acid catalyst.[9] This reaction favors the thermodynamically more stable product. The stability of the α-anomer is a consequence of the anomeric effect , a stereoelectronic phenomenon where a lone pair on the ring oxygen atom donates electron density into the antibonding (σ*) orbital of the axial C1-O bond, resulting in a stabilizing interaction.[10]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of both anomers of D-glucose pentaacetate.

This protocol utilizes sodium acetate as a catalyst, favoring the formation of the kinetically controlled β-anomer.[8]

Materials:

-

D-Glucose

-

Anhydrous Sodium Acetate

-

Acetic Anhydride

-

Ice water

-

Ethanol

Procedure:

-

Combine 1.0 equivalent of D-glucose and 0.5 equivalents of anhydrous sodium acetate in a round-bottom flask.

-

Add 5.0 equivalents of acetic anhydride to the flask.

-

Heat the mixture with stirring at 100-110°C for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield pure β-D-glucose pentaacetate.

Diagram of the Base-Catalyzed Synthesis of β-D-Glucose Pentaacetate:

Caption: Base-catalyzed synthesis of β-D-glucose pentaacetate.

This protocol employs zinc chloride as a Lewis acid catalyst, leading to the thermodynamically favored α-anomer.[9]

Materials:

-

D-Glucose

-

Anhydrous Zinc Chloride

-

Acetic Anhydride

-

Ice water

-

Ethanol

Procedure:

-

In a fume hood, carefully add a catalytic amount of anhydrous zinc chloride (approximately 0.1 equivalents) to 5.0 equivalents of acetic anhydride in a round-bottom flask, as the initial reaction can be exothermic.

-

Once the initial reaction subsides, add 1.0 equivalent of D-glucose to the mixture.

-

Heat the reaction mixture at 100°C for 1 hour.

-

Cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into ice water with constant stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure α-D-glucose pentaacetate.

Diagram of the Acid-Catalyzed Synthesis of α-D-Glucose Pentaacetate:

Caption: Acid-catalyzed synthesis of α-D-glucose pentaacetate.

Structural Elucidation and Characterization

The confirmation of the anomeric configuration of glucose pentaacetate is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, with infrared (IR) spectroscopy and melting point analysis providing complementary data.

NMR Spectroscopy

Proton (¹H) NMR spectroscopy is the most powerful tool for distinguishing between the α- and β-anomers. The key diagnostic signal is that of the anomeric proton (H-1).

-

α-anomer: The anomeric proton is in an axial orientation. Due to the diaxial coupling with H-2, it appears as a doublet with a relatively small coupling constant (J) of approximately 3-4 Hz.

-

β-anomer: The anomeric proton is in an equatorial orientation. It exhibits a larger diaxial coupling constant with H-2, resulting in a doublet with a J value of around 8-9 Hz.

The chemical shifts of the anomeric protons are also distinct. The anomeric proton of the α-anomer typically resonates further downfield compared to that of the β-anomer.[11]

Infrared (IR) Spectroscopy

The IR spectra of both anomers are dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetate groups, typically in the range of 1740-1760 cm⁻¹. The absence of a broad hydroxyl (-OH) absorption band (around 3200-3600 cm⁻¹) confirms the complete acetylation of the glucose molecule.

Physical Properties

The two anomers also exhibit different physical properties, which can be used for their identification.

| Property | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |

| Melting Point | ~112-114 °C | ~131-133 °C |

| [α]D | ~+102° (c=1, CHCl₃) | ~+4° (c=1, CHCl₃) |

The Role of Glucose Pentaacetate in Drug Development and Beyond

The true significance of glucose pentaacetate for the intended audience lies in its extensive applications in pharmaceutical research and development. Its acetyl groups serve as versatile protecting groups, enabling a wide range of chemical transformations on the glucose scaffold.

A Versatile Precursor in Glycoside Synthesis

Glucose pentaacetate is a key intermediate in the synthesis of a vast array of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond.[12] These complex carbohydrates are integral to numerous biological processes and are the focus of much research in drug discovery.

-

Antiviral Agents: Many antiviral drugs are nucleoside analogues, and the synthesis of these often involves the glycosylation of a heterocyclic base. Glucose pentaacetate can serve as a starting material for the preparation of the glycosyl donor required for these reactions.[13]

-

Antibiotics: The carbohydrate moieties of many antibiotics are crucial for their biological activity. The controlled synthesis of these moieties often relies on intermediates derived from protected sugars like glucose pentaacetate.[13]

-

Cancer Therapeutics: Altered glycosylation is a hallmark of cancer cells. The synthesis of specific glycans and glycoconjugates for use in cancer vaccines and targeted therapies often utilizes protected monosaccharides.

Prodrug Strategies

The acetyl groups of glucose pentaacetate can be leveraged in prodrug design.[3][14] A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. By attaching a drug molecule to glucose pentaacetate, its solubility, stability, and bioavailability can be improved. The ester linkages can be designed to be cleaved by esterases in the body, releasing the active drug at the desired site.

Industrial Applications

Beyond the pharmaceutical industry, glucose pentaacetate finds use in various industrial applications. It is used in the synthesis of some food additives and as a component in certain polymers.[15] The industrial production of glucose pentaacetate has been optimized to be a cost-effective process, often involving a two-stage acetylation.[7]

Future Perspectives

The legacy of glucose pentaacetate continues to evolve. As our understanding of the glycome and its role in health and disease deepens, the demand for sophisticated carbohydrate-based molecules will only increase. Glucose pentaacetate will undoubtedly remain a fundamental building block in the synthesis of novel therapeutics, diagnostics, and biomaterials. Its history, from the early days of carbohydrate chemistry to its current role in cutting-edge drug development, is a testament to the enduring power of fundamental organic synthesis in advancing science and medicine.

References

- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 2. 1,2,3,4,6-Pentagalloyl Glucose, a RBD-ACE2 Binding Inhibitor to Prevent SARS-CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Solved Draw the mechanism of the synthesis of | Chegg.com [chegg.com]

- 5. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate - Google Patents [patents.google.com]

- 8. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 9. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]

- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 11. rsc.org [rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]

- 15. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthetic Utility of β-D-Glucose Pentaacetate

Abstract

β-D-Glucose pentaacetate (BDGP) stands as a cornerstone in modern carbohydrate chemistry, offering a unique combination of stability, reactivity, and versatility. As a fully protected derivative of glucose, it serves as a pivotal precursor in a myriad of synthetic transformations, most notably in the stereocontrolled synthesis of glycosides, nucleosides, and complex oligosaccharides.[1][2] The acetyl protecting groups enhance solubility in organic solvents and "disarm" the hydroxyl groups, allowing for precise and selective reactions at the anomeric center.[3][4] This guide provides an in-depth exploration of BDGP's role as a glycosyl donor, its conversion into more reactive intermediates, and its application in the synthesis of high-value compounds for the pharmaceutical and biotechnology sectors. We will delve into the mechanistic underpinnings of key reactions, present field-proven protocols, and offer insights into the causal relationships that govern reaction outcomes, thereby providing researchers and drug development professionals with a comprehensive resource for leveraging this invaluable synthetic building block.

Introduction: The Strategic Advantage of β-D-Glucose Pentaacetate

D-Glucose, a fundamental building block in biology, presents a significant challenge in synthetic chemistry due to its multiple hydroxyl groups of similar reactivity. Peracetylation to form β-D-glucose pentaacetate elegantly circumvents this issue. The five acetyl groups serve two primary functions:

-

Protection: They prevent unwanted side reactions at the C2, C3,C4, and C6 hydroxyls, directing reactivity towards the anomeric (C1) position.[5]

-

Modulation of Reactivity: The electron-withdrawing nature of the acetyl groups influences the reactivity of the anomeric center, a concept central to Fraser-Reid's "arm-disarm" strategy in glycosylation.[4]

BDGP is a stable, crystalline solid with a long shelf life, making it a reliable and convenient starting material for complex multi-step syntheses.[2] Its utility is most profoundly demonstrated in its role as a glycosyl donor, the linchpin of glycosylation reactions.

Table 1: Physicochemical Properties of β-D-Glucose Pentaacetate

| Property | Value | Reference(s) |

| CAS Number | 604-69-3 | [1][6] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [7] |

| Molecular Weight | 390.34 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 130-134 °C | [8] |

| Optical Rotation [α]20/D | +4° to +6° (c=1 in chloroform) | [1] |

Core Application: β-D-Glucose Pentaacetate as a Glycosyl Donor

The primary synthetic application of BDGP is in the formation of glycosidic bonds—the critical linkage in oligosaccharides, glycoproteins, and glycolipids.[3][5] This is typically achieved by activating the anomeric acetate as a leaving group, generating an electrophilic glucosyl cation (or a species with significant cationic character) that is subsequently attacked by a nucleophile (the glycosyl acceptor). The stereochemical outcome of this process is paramount and is heavily influenced by the reaction mechanism.

The Koenigs-Knorr Reaction: A Classic Approach to 1,2-trans-Glycosides

The Koenigs-Knorr reaction is one of the oldest and most reliable methods for glycosylation.[9][10] While the classic reaction uses a glycosyl halide, BDGP is the common precursor to generate this more reactive species in situ or in a preceding step.[11]

Causality of Stereoselectivity: The remarkable stereoselectivity of the Koenigs-Knorr reaction, which almost exclusively yields the β-glycoside (a 1,2-trans product), is a direct result of neighboring group participation by the acetyl group at the C2 position.[9][10]

-

Formation of the Glycosyl Halide: BDGP is first treated with HBr in acetic acid to generate 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).[9][11]

-

Activation & Anchimeric Assistance: In the presence of a silver salt promoter (e.g., Ag₂CO₃ or Ag₂O), the bromide is abstracted, forming an oxocarbenium ion intermediate.[10] The adjacent C2-acetyl group's carbonyl oxygen immediately attacks the anomeric carbon from the bottom face, forming a cyclic dioxolanium ion.[9]

-

Stereocontrolled Nucleophilic Attack: This stable, bridged intermediate effectively shields the α-face of the anomeric carbon. The incoming alcohol (glycosyl acceptor) is therefore forced to attack from the opposite (β) face in an Sₙ2-like manner.[9] This attack opens the dioxolanium ring and results in the net inversion of stereochemistry relative to the intermediate, leading exclusively to the β-glycoside.

Caption: The Koenigs-Knorr reaction pathway.

Experimental Protocol: Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

This protocol is a representative example of the Koenigs-Knorr methodology.

-

Step 1: Bromination. Dissolve β-D-glucose pentaacetate (1.0 eq) in a minimal amount of dichloromethane. Cool to 0°C in an ice bath. Slowly add a solution of HBr in acetic acid (33 wt. %, 1.2 eq). Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for an additional 1 hour. The reaction is monitored by TLC until the starting material is consumed.

-

Step 2: Work-up. Pour the reaction mixture into ice-cold water. Separate the organic layer, wash with cold saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetobromoglucose.

-

Step 3: Glycosylation. Dissolve the crude acetobromoglucose in anhydrous toluene. Add methanol (3.0 eq) and freshly prepared silver (I) oxide (1.5 eq). Protect the reaction from light and heat at 60°C for 8-12 hours with vigorous stirring.

-

Step 4: Purification. Upon completion, cool the mixture and filter through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate. Concentrate the combined filtrates and purify the residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to afford the pure β-glycoside.

Lewis Acid-Catalyzed Glycosylation

Directly using BDGP as a glycosyl donor is possible with the aid of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), trimethylsilyl trifluoromethanesulfonate (TMSOTf), or aluminum chloride (AlCl₃).[12][13] The choice of Lewis acid is critical as it dictates the reaction mechanism and, consequently, the stereochemical outcome.[13]

Mechanistic Dichotomy:

-

Sₙ1 Pathway (Strong Lewis Acids): Potent Lewis acids like TMSOTf can promote the rapid formation of a discrete, relatively long-lived oxocarbenium ion. This planar intermediate can be attacked from either face by the nucleophile. While neighboring group participation can still occur, the reaction often leads to a mixture of α and β anomers, with the thermodynamically more stable anomer (often the α-anomer due to the anomeric effect) sometimes predominating.[13][14]

-

Sₙ2 Pathway (Weaker Lewis Acids): Milder Lewis acids like BF₃·Et₂O may coordinate to the anomeric oxygen, weakening the C-O bond but not necessarily leading to full dissociation. This allows for a direct Sₙ2 displacement by the glycosyl acceptor, resulting in an inversion of configuration at the anomeric center. Starting with BDGP (β-anomer), this pathway stereoselectively produces the α-glycoside.[13]

Caption: Divergent glycosylation pathways based on Lewis acid strength.

Advanced Synthetic Applications

Beyond direct glycosylation, BDGP is a precursor for a wide range of carbohydrate-based molecules crucial for drug development.

Synthesis of Nucleosides

BDGP is a key starting material for the synthesis of N-glycosides, the core structure of nucleosides. In a typical Vorbrüggen glycosylation, a silylated nucleobase (e.g., persilylated thymine) reacts with BDGP in the presence of a Lewis acid like TMSOTf. The reaction proceeds via an oxocarbenium ion intermediate, with the silylated heterocycle acting as the nucleophile to form the crucial C-N bond. Subsequent deprotection of the acetyl groups yields the target nucleoside.

Pharmaceutical and Medicinal Chemistry Applications

The versatility of BDGP extends into various facets of drug design and delivery.[15]

-

Prodrug Design: The acetyl groups can function as prodrug moieties, masking the polarity of a parent drug to improve its membrane permeability and oral bioavailability. Once absorbed, endogenous esterase enzymes hydrolyze the acetyl groups to release the active pharmaceutical ingredient (API).[1][15]

-

Solubility Enhancement: Glycosylation of poorly soluble drugs using BDGP as a precursor can dramatically increase their aqueous solubility, which is a critical factor for effective drug formulation and delivery.[15]

-

Synthesis of Bioactive Glycosides: Many natural products with potent biological activity, such as cardiac glycosides and saponins, can be synthesized using BDGP as the source of the glycone portion.[16]

Deprotection of the Acetyl Groups

The final step in many synthetic sequences involving BDGP is the removal of the acetyl protecting groups to unveil the free hydroxyls. The most common method is the Zemplén deacetylation , a transesterification reaction conducted under basic conditions.

Protocol: Zemplén Deacetylation

-

Reaction Setup: Dissolve the acetylated glycoside in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., a few drops of a 0.5 M solution in methanol).

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours at room temperature.

-

Neutralization and Purification: Once complete, neutralize the reaction by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form) until the pH is neutral. Filter off the resin, wash with methanol, and concentrate the filtrate under reduced pressure to yield the deprotected product.

Conclusion

β-D-Glucose pentaacetate is far more than a simple protected sugar; it is a strategic and versatile precursor that enables the controlled and predictable synthesis of complex carbohydrates and glycoconjugates.[2][17] Its stability, coupled with the well-understood reactivity of its anomeric center under various conditions, provides chemists with a powerful tool for drug discovery and materials science. A thorough understanding of the mechanistic principles governing its reactions, particularly the dichotomy of neighboring group participation versus Sₙ1/Sₙ2 pathways, is essential for harnessing its full synthetic potential. This guide serves as a foundational resource for researchers aiming to incorporate this pivotal building block into their synthetic strategies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. beta-D-Glucose pentaacetate | 604-69-3 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why is Î-D-Glucose Pentaacetate worth investing in? - Knowledge [allgreenchems.com]

- 6. 604-69-3 CAS MSDS (β-D-Glucose pentaacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. β-D-Glucopyranose pentaacetate [webbook.nist.gov]

- 8. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anomeric effect - Wikipedia [en.wikipedia.org]

- 15. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]

- 16. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 17. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of β-D-Glucose Pentaacetate

Abstract

This document provides a detailed guide for the synthesis of β-D-glucose pentaacetate from D-glucose. It is intended for researchers, scientists, and professionals in drug development and carbohydrate chemistry. This guide offers a comprehensive overview of the theoretical background, a meticulously detailed experimental protocol, and in-depth explanations of the chemical principles governing the synthesis. By elucidating the causality behind experimental choices, this document aims to equip the user with the necessary knowledge for a successful and reproducible synthesis.

Introduction: The Significance of Acetyl Protection in Carbohydrate Chemistry

Carbohydrates, such as D-glucose, are fundamental biomolecules rich in hydroxyl functional groups.[1] This high density of reactive sites, while crucial for their biological function, presents a significant challenge in synthetic organic chemistry. To achieve regioselective reactions at a specific hydroxyl group, it is imperative to temporarily block, or "protect," the others. Acetyl groups are among the most common and versatile protecting groups employed in carbohydrate chemistry.

The peracetylation of D-glucose to form β-D-glucose pentaacetate serves two primary purposes:

-

Enhanced Solubility: The resulting ester is significantly more soluble in common organic solvents compared to the highly polar and water-soluble parent sugar, facilitating a broader range of subsequent chemical transformations.[2][3]

-

Chemical Stability and Intermediate Utility: The acetate esters are stable to a variety of reaction conditions, yet can be readily removed under mild basic or acidic conditions. This makes β-D-glucose pentaacetate a crucial intermediate in the synthesis of glycosides, oligosaccharides, and other complex carbohydrate-based molecules of pharmaceutical interest.[1][2][3]

This guide will focus on a robust and widely utilized method for the synthesis of β-D-glucose pentaacetate, employing acetic anhydride as the acetylating agent and sodium acetate as the catalyst.

Reaction Overview and Mechanistic Considerations

The overall transformation involves the esterification of all five hydroxyl groups of D-glucose—four secondary alcohols and one primary alcohol, which is part of a hemiacetal—using an excess of acetic anhydride.

The Role of the Catalyst: Kinetic vs. Thermodynamic Control

The choice of catalyst and reaction conditions plays a critical role in determining the stereochemical outcome at the anomeric carbon (C-1).

-

Basic or Neutral Conditions (Kinetic Control): The use of a weak base catalyst, such as sodium acetate, at elevated temperatures favors the formation of the β-anomer. This is considered the kinetic product, meaning it is the product that forms faster.[4][5][6][7][8] The reaction proceeds through a mechanism where the more nucleophilic equatorial hydroxyl group of the β-anomer attacks the acetic anhydride more rapidly.

-

Acidic Conditions (Thermodynamic Control): In contrast, the use of a Lewis acid or strong protic acid catalyst at room temperature or below tends to yield the α-anomer as the major product.[4] The α-anomer is the thermodynamically more stable product due to the anomeric effect.[4] Under these conditions, an equilibrium is established between the α and β anomers, which ultimately favors the more stable α-form.[5][6][7][8]

This protocol will focus on the synthesis of the β-anomer under kinetic control.

Experimental Protocol: Synthesis of β-D-Glucose Pentaacetate

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| D-Glucose (anhydrous) | ACS Reagent | Major Chemical Supplier | 50-99-7 | Ensure the glucose is thoroughly dried to prevent hydrolysis of acetic anhydride. |

| Acetic Anhydride | ACS Reagent, ≥98% | Major Chemical Supplier | 108-24-7 | Use a fresh bottle to avoid diminished reactivity due to hydrolysis. |

| Sodium Acetate (anhydrous) | ACS Reagent | Major Chemical Supplier | 127-09-3 | Must be anhydrous. |

| Methanol | ACS Reagent | Major Chemical Supplier | 67-56-1 | For recrystallization. |

| Deionized Water | High Purity | In-house | 7732-18-5 | For reaction quenching and washing. |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer

-

500 mL Beaker

-

Büchner funnel and filter flask

-

Vacuum source

-

Melting point apparatus

-

Infrared (IR) spectrometer (optional)

Synthesis Workflow

Caption: Workflow for the synthesis of β-D-glucose pentaacetate.

Step-by-Step Procedure

-

Preparation:

-

In a 100 mL round-bottom flask, combine 5.0 g of anhydrous D-glucose and 4.0 g of anhydrous sodium acetate.[1]

-

Rationale: Sodium acetate acts as a basic catalyst, promoting the nucleophilic attack of the glucose hydroxyl groups on the acetic anhydride. Using anhydrous reagents is crucial to prevent the hydrolysis of acetic anhydride, which would reduce the yield and produce acetic acid as a byproduct.[9][10]

-

-

Reaction:

-

Carefully add 25 mL of acetic anhydride to the flask containing the solids.[1]

-

Safety Note: Acetic anhydride is corrosive and has a strong odor. Handle it in a well-ventilated fume hood.

-

Assemble a reflux condenser on the flask and begin stirring the mixture.

-

Heat the reaction mixture to approximately 100°C using a heating mantle.[9] Maintain this temperature for 2-3 hours.[9]

-